molecular formula C22H20 B14671428 Benz(a)anthracene, 6,8-diethyl- CAS No. 36911-94-1

Benz(a)anthracene, 6,8-diethyl-

Cat. No.: B14671428
CAS No.: 36911-94-1
M. Wt: 284.4 g/mol
InChI Key: RHTUEBPQRSQIMX-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 6,8-diethyl- is a polycyclic aromatic hydrocarbon (PAH) derivative of benz(a)anthracene (BA), a four-ring compound recognized for its role in carcinogenesis research. The 6,8-diethyl substitution introduces ethyl groups at positions 6 and 8 of the benz(a)anthracene framework. Ethyl groups, being bulkier than methyl substituents, may alter metabolic activation pathways and biological interactions compared to methylated analogs .

Properties

CAS No.

36911-94-1

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

6,8-diethylbenzo[a]anthracene

InChI

InChI=1S/C22H20/c1-3-15-9-7-10-18-13-22-19-11-6-5-8-17(19)12-16(4-2)21(22)14-20(15)18/h5-14H,3-4H2,1-2H3

InChI Key

RHTUEBPQRSQIMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC3=C(C=C21)C(=CC4=CC=CC=C43)CC

Origin of Product

United States

Preparation Methods

The synthesis of benz(a)anthracene derivatives, including 6,8-diethyl-benz(a)anthracene, typically involves several steps. Common synthetic routes include:

Chemical Reactions Analysis

Benz(a)anthracene, 6,8-diethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxygenated derivatives.

    Reduction: This process involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of dihydro derivatives.

    Substitution: Common reagents for substitution reactions include halogens and nitro groups, which can replace hydrogen atoms on the aromatic rings.

    Cyclization: This reaction involves the formation of additional rings, often facilitated by heat or catalysts

Scientific Research Applications

Benz(a)anthracene, 6,8-diethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benz(a)anthracene, 6,8-diethyl- involves its interaction with various molecular targets. It can intercalate into DNA, affecting replication and transcription processes. Additionally, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects .

Comparison with Similar Compounds

Structural and Physical Properties Comparison

Table 1: Structural and Physical Properties of Benz(a)anthracene Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
Benz(a)anthracene None C₁₈H₁₂ 228.29 ~160 Insoluble in water
6,8-Diethylbenz(a)anthracene Ethyl at 6,8 C₂₂H₂₀ 284.40 Not reported Likely low
7,12-Dimethylbenz(a)anthracene Methyl at 7,12 C₂₀H₁₆ 256.34 122–124 Low in water
6-Methylbenz(a)anthracene Methyl at 6 C₁₉H₁₄ 242.32 Not reported Low in water
3-Methylcholanthrene Methyl at 3, etc. C₂₁H₁₆ 268.35 179–180 Organic solvents

Key Observations :

  • Melting points for ethyl derivatives are less documented, but bulkier groups typically lower melting points relative to parent PAHs .

Carcinogenicity and Mutagenicity Comparison

Key Findings :

  • Substituent Position: Methyl groups at positions 7 and 12 (e.g., 7,12-DMBA) maximize carcinogenicity due to optimal metabolic activation into bay-region diol epoxides . Ethyl groups at 6 and 8 may sterically hinder enzymatic activation, reducing potency.
  • Substituent Size : Methyl groups are more readily metabolized than ethyl groups, which may delay or prevent the formation of mutagenic intermediates .
  • Comparative Potency: 7,12-DMBA and 3-methylcholanthrene are more carcinogenic than benz(a)anthracene or 6-methyl derivatives, highlighting the importance of substituent placement .

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